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Compound of Interest

Compound Name: PF-07059013

Cat. No.: B12408619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of PF-
07059013, a potent, noncovalent modulator of sickle hemoglobin (HbS). The information

presented is collated from peer-reviewed scientific literature, focusing on the core biophysical

data and experimental methodologies used to characterize this compound.

Introduction
PF-07059013 is an investigational drug candidate for the treatment of sickle cell disease

(SCD). It acts as an allosteric modulator of hemoglobin, specifically binding to and stabilizing

the oxygenated, high-oxygen-affinity R-state of HbS. This mechanism of action inhibits the

polymerization of deoxygenated HbS, the primary pathological event in SCD, thereby reducing

red blood cell sickling and its downstream consequences.

Mechanism of Action
PF-07059013 functions as a noncovalent modulator of sickle hemoglobin.[1][2] It exhibits a

ditopic binding mode, with two molecules of PF-07059013 binding to one hemoglobin tetramer.

[1] The binding site is located at the interface of the two α-subunits of hemoglobin.[1] By

binding to this site, PF-07059013 stabilizes the R-state (oxyhemoglobin) conformation, which

has a higher affinity for oxygen.[3] This stabilization shifts the allosteric equilibrium of

hemoglobin towards the R-state, even at lower oxygen tensions, thus inhibiting the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12408619?utm_src=pdf-interest
https://www.benchchem.com/product/b12408619?utm_src=pdf-body
https://www.benchchem.com/product/b12408619?utm_src=pdf-body
https://www.benchchem.com/product/b12408619?utm_src=pdf-body
https://www.benchchem.com/product/b12408619?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01518
https://www.researchgate.net/publication/368727025_Route_Optimization_of_the_Non-covalent_Modulator_of_Hemoglobin_PF-07059013_for_the_Treatment_of_Sickle_Cell_Disease_Part_I_From_Discovery_Synthesis_to_First_Kilogram-Scale_Manufacture
https://www.benchchem.com/product/b12408619?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01518
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01518
https://www.benchchem.com/product/b12408619?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33356244/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


conformational transition to the T-state (deoxyhemoglobin) which is prone to polymerization in

individuals with sickle cell disease.[3]
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Mechanism of action of PF-07059013 on hemoglobin allostery.

Quantitative Biophysical Data
The following tables summarize the key quantitative biophysical parameters of PF-07059013.
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Parameter Value Method Reference

Binding Affinity

Ki 0.6 nM Not explicitly stated [1]

In Vivo Efficacy

Reduction in RBC

Sickling
37.8% (±9.0%)

Townes SCD Mouse

Model
[1][4]

Decrease in p50 53.7% (±21.2%)
Townes SCD Mouse

Model
[4]

Binding Stoichiometry

PF-07059013 : HbS

Tetramer
2:1 Native ESI-MS [1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)
Purpose: To determine the thermodynamic parameters of binding, including the dissociation

constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

Instrumentation: MicroCal PEAQ-ITC or similar.

Sample Preparation: Purified sickle hemoglobin (HbS) was dialyzed against the ITC buffer

(e.g., phosphate-buffered saline, pH 7.4). PF-07059013 was dissolved in the final dialysis

buffer to minimize heats of dilution.

Experimental Setup:

The sample cell was filled with a solution of HbS (concentration typically in the low

micromolar range).
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The titration syringe was loaded with a solution of PF-07059013 (concentration typically

10-20 fold higher than the HbS concentration).

Titration: A series of small injections of the PF-07059013 solution were made into the HbS

solution at a constant temperature (e.g., 25°C). The heat change associated with each

injection was measured.

Data Analysis: The resulting thermogram was analyzed using the instrument's software,

fitting the data to a suitable binding model (e.g., a two-site sequential binding model) to

extract the thermodynamic parameters. For an early lead compound, (S)-4, the binding of

the first ligand was found to be more entropically driven than the binding of the second.[1]

Native Electrospray Ionization Mass Spectrometry
(Native ESI-MS)
Purpose: To determine the stoichiometry of binding between PF-07059013 and the hemoglobin

tetramer.

Methodology:

Instrumentation: A high-resolution mass spectrometer equipped with a nano-electrospray

ionization source (e.g., a Q-Tof or Orbitrap instrument).

Sample Preparation: Purified HbS was incubated with a molar excess of PF-07059013 in a

volatile buffer system (e.g., ammonium acetate) to maintain the native protein structure

during ionization.

Mass Spectrometry: The sample was introduced into the mass spectrometer under non-

denaturing conditions. The instrument parameters were optimized to preserve the

noncovalent interactions between HbS and PF-07059013.

Data Analysis: The mass spectra were analyzed to identify the mass of the intact hemoglobin

tetramer and any complexes formed with PF-07059013. The mass shift between the apo-

hemoglobin and the complex was used to determine the number of bound ligand molecules,

confirming a 2:1 stoichiometry.[1]

Oxygen Dissociation Assay
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Purpose: To measure the effect of PF-07059013 on the oxygen affinity of hemoglobin,

quantified by the partial pressure of oxygen at which hemoglobin is 50% saturated (p50).

Methodology:

Instrumentation: A Hemox Analyzer or a spectrophotometer-based plate reader assay.

Sample Preparation: Whole blood, packed red blood cells, or purified hemoglobin was

incubated with varying concentrations of PF-07059013 or a vehicle control (e.g., DMSO).

Deoxygenation: The samples were subjected to controlled deoxygenation (e.g., by bubbling

with nitrogen gas) while the oxygen saturation of hemoglobin was continuously monitored

spectrophotometrically.

Data Analysis: The oxygen equilibrium curve was generated by plotting the percentage of

oxygenated hemoglobin against the partial pressure of oxygen. The p50 value was

determined from this curve. A leftward shift in the curve and a decrease in the p50 value

indicate an increase in oxygen affinity.

1D ¹H NMR Spectroscopy
Purpose: To qualitatively assess the binding of PF-07059013 to hemoglobin.

Methodology:

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

Sample Preparation: A solution of purified HbS in a suitable NMR buffer (e.g., deuterated

phosphate buffer) was prepared. A spectrum of the apo-protein was recorded. PF-07059013
was then added to the protein solution, and another spectrum was acquired.

Data Analysis: The two spectra were compared, looking for chemical shift perturbations in

the protein resonances upon addition of the compound. Changes in the chemical shifts of

specific protons in hemoglobin are indicative of ligand binding.[1]

Experimental and Logical Workflows

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12408619?utm_src=pdf-body
https://www.benchchem.com/product/b12408619?utm_src=pdf-body
https://www.benchchem.com/product/b12408619?utm_src=pdf-body
https://www.benchchem.com/product/b12408619?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01518
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the typical experimental workflow for characterizing a

hemoglobin modulator like PF-07059013 and the logical relationship of its effects.
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Drug discovery and development workflow for PF-07059013.
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Logical cascade of the biophysical effects of PF-07059013.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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